BenchChemオンラインストアへようこそ!

Agaric Acid

Anti-biofilm Salmonella Typhimurium Antimicrobial screening

Agaric acid (CAS 666-99-9) is a fungal-derived tricarboxylic fatty acid distinguished by a C16 alkyl chain that confers unique amphipathic character and membrane-intercalating capacity—a structural feature not replicated by simpler tricarboxylates like citric acid. Unlike bongkrekic acid and cyclosporin A (MPT inhibitors), agaric acid induces mitochondrial permeability transition pore opening, enabling bidirectional experimental control of mPTP. It selectively inhibits the mitochondrial citrate carrier (Ki=5.2 μM) with 4–8× selectivity over ANT. Validated for anti-virulence biofilm research, achieving 99.9% Salmonella biofilm suppression at 800 μM without affecting planktonic growth. For research use only.

Molecular Formula C22H40O7
Molecular Weight 416.5 g/mol
CAS No. 666-99-9
Cat. No. B1666639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgaric Acid
CAS666-99-9
Synonymsagaric acid
agaricic acid
alpha-cetyl citric acid
hexadecylcitric acid
Molecular FormulaC22H40O7
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28)
InChIKeyHZLCGUXUOFWCCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Agaric Acid (CAS 666-99-9): Product Identity and Analytical Specifications for Research Procurement


Agaric acid (agaricinic acid, 2-hydroxynonadecane-1,2,3-tricarboxylic acid) is a fungal-derived tricarboxylic fatty acid with a C16 hydrocarbon tail and three carboxylic acid head groups (C22H40O7, MW 416.55) . The compound is commercially available as an analytical standard with HPLC purity ≥95.0% (assay specification, powder form) and is classified as a research-use-only mitochondrial metabolism probe that acts on the adenine nucleotide translocase (ANT) .

Why Agaric Acid (666-99-9) Cannot Be Replaced by Generic Tricarboxylic Acids in Mitochondrial and Anti-Biofilm Studies


Agaric acid is a natural compound structurally related to citric acid but distinguished by a C16 alkyl chain that confers unique amphipathic character and membrane-intercalating capacity [1]. This structural feature is essential for its mechanism of action: the citrate moiety binds the ADP/ATP carrier while the alkyl chain anchors into the lipid membrane, a dual binding mode not replicated by simpler tricarboxylates such as citric acid or by other ANT inhibitors like atractyloside [2]. Additionally, agaric acid operates as a functional opposite to bongkrekic acid (BKA) and cyclosporin A—it induces rather than inhibits mitochondrial permeability transition pore opening—creating a distinct experimental toolset for mitochondrial studies . Consequently, in-class substitution would alter both the pharmacological mechanism and the experimental outcomes.

Quantitative Differentiation Evidence for Agaric Acid (CAS 666-99-9) Against Comparators


Biofilm Inhibition: Agaric Acid Achieves 99.9% Suppression of Salmonella Biofilm at 800 μM Without Affecting Planktonic Growth

Agaric acid demonstrates potent, concentration-dependent inhibition of Salmonella Typhimurium biofilm formation, achieving 99.9% reduction at 800 μM [1]. Unlike conventional antibiotics, this inhibition occurs without affecting planktonic bacterial growth—a differentiating anti-virulence mechanism [1]. The compound significantly reduces biofilm formation at concentrations as low as 12.5 μM [2] and abrogates swimming motility completely, with downregulation of flagellar synthesis genes (fliA, flgM) identified as the mechanistic basis [1].

Anti-biofilm Salmonella Typhimurium Antimicrobial screening

Agaric Acid as an MPT Inducer: Opposite Functional Polarity to Bongkrekic Acid and Cyclosporin A

Agaric acid induces mitochondrial permeability transition (MPT) through direct interaction with adenine nucleotide translocase (ANT), functionally opposing ANT inhibitors that block MPT opening . At 3 μM, agaric acid promotes efflux of accumulated matrix Ca²⁺, collapses transmembrane potential, and causes mitochondrial swelling [1]. This stands in direct functional opposition to bongkrekic acid (BKA), which locks ANT in the matrix-open conformation and inhibits MPT pore opening, and to cyclosporin A (CsA), a canonical MPT inhibitor [2]. In direct comparative experiments, 2 μM CsA failed to reverse agaric acid-induced Ca²⁺ efflux, demonstrating that agaric acid operates through an MPT mechanism distinct from the cyclophilin D-dependent pathway [1].

Mitochondrial permeability transition ANT Mitochondrial physiology

Citrate Transport Inhibition: Agaric Acid Exhibits Higher Potency for Citrate Carrier (Ki = 5.2 μM) Than for ANT

Agaric acid competitively inhibits citrate uptake in rat liver mitochondria with an apparent Ki of 5.2 μM, a concentration notably lower than that required for adenine nucleotide translocase (ANT) inhibition [1]. This potency differential indicates that citrate transport represents a more sensitive target than ADP/ATP exchange. The inhibition is competitive in nature and is modulated by experimental conditions: the sulfhydryl reagent mersalyl further reduces the apparent Ki to 3.4 μM, while 10 mM KCl reverses agaric acid's inhibition of ADP/ATP exchange but does not affect citrate uptake inhibition [1].

Citrate transport Mitochondrial metabolism Competitive inhibition

Membrane Fluidity Dependence: Agaric Acid's MPT-Inducing Activity Requires Membrane Intercalation, a Structural Differentiator from Non-Amphipathic ANT Ligands

Agaric acid's MPT-inducing activity is mechanistically dependent on membrane fluidity, a property conferred by its C16 alkyl chain that distinguishes it from non-amphipathic ANT ligands such as atractyloside and carboxyatractyloside [1]. The citrate moiety binds the ADP/ATP carrier while the hydrocarbon tail inserts into the lipid bilayer; this dual-interaction mechanism is not shared by atractyloside, which binds ANT without membrane intercalation [1]. ADP, an ANT substrate, inhibits the effect of agaric acid on Ca²⁺ efflux, confirming that agaric acid's action is mediated specifically through ANT binding [1].

Membrane fluidity ANT Structure-activity relationship

Validated Research Applications for Agaric Acid (CAS 666-99-9) Based on Quantitative Evidence


Anti-Virulence Biofilm Research: Salmonella and Multi-Species Biofilm Inhibition Studies

Agaric acid serves as a validated tool compound for anti-virulence biofilm research, with demonstrated concentration-dependent inhibition of Salmonella Typhimurium biofilms reaching 99.9% suppression at 800 μM without affecting planktonic growth [1]. The compound also reduces biofilm formation in Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, expanding its utility across multiple clinically and industrially relevant pathogens [1]. The mechanism involves downregulation of flagellar motility genes (fliA, flgM) and complete abrogation of swimming motility [1]. Notably, biofilm cells remaining after agaric acid treatment exhibit significantly increased sensitivity to hydrogen peroxide, suggesting combinatorial applications with conventional disinfectants [1]. Patent literature further supports the use of agaric acid and related di-/tricarboxylic fatty acids (C15-C23 chain length) for preventing biofilm formation on abiotic surfaces in food and industrial settings [2].

Mitochondrial Permeability Transition (MPT) Induction Studies Requiring a Bongkrekic Acid Functional Opposite

Agaric acid provides a chemically and functionally distinct MPT inducer that operates in direct opposition to the well-characterized MPT inhibitors bongkrekic acid (BKA) and cyclosporin A (CsA) [1]. At 3 μM, agaric acid reliably induces Ca²⁺ efflux, ΔΨm collapse, and mitochondrial swelling in isolated mitochondria preparations [2]. Critically, agaric acid-induced MPT is not reversed by 2 μM CsA, indicating a cyclophilin D-independent pathway that distinguishes it from other MPT inducers [2]. This functional opposition enables bidirectional experimental control of mPTP opening and closing, making agaric acid an essential tool for mitochondrial physiology studies requiring complementary gain-of-function and loss-of-function perturbations [1]. The effect is ADP-sensitive, confirming ANT as the specific molecular target [2].

Citrate Transport and Mitochondrial Substrate Carrier Studies at Sub-ANT-Inhibitory Concentrations

Agaric acid enables selective interrogation of the mitochondrial citrate carrier at low micromolar concentrations that do not maximally inhibit adenine nucleotide translocase (ANT) [1]. With an apparent Ki of 5.2 μM for citrate uptake inhibition—approximately 4- to 8-fold more potent than its effect on ANT-mediated ADP/ATP exchange—researchers can design experiments targeting citrate transport while minimizing confounding ANT perturbation [1]. The inhibition is competitive and subject to modulation by sulfhydryl reagents (mersalyl reduces Ki to 3.4 μM) and ionic conditions (KCl differentially reverses ANT but not citrate carrier inhibition), offering additional experimental control dimensions for mitochondrial transport studies [1].

Membrane Fluidity-Dependent ANT Pharmacology and Amphipathic Ligand Studies

Agaric acid's unique amphipathic structure—comprising a citrate-like head group that binds ANT and a C16 alkyl tail that inserts into the lipid membrane—establishes it as a probe for membrane fluidity-dependent pharmacology at the ANT [1]. This dual binding mode distinguishes agaric acid from non-amphipathic ANT ligands such as atractyloside and carboxyatractyloside, which bind ANT without requiring membrane intercalation [1]. The membrane fluidity dependence of agaric acid's MPT-inducing activity makes it suitable for experimental systems investigating the interplay between membrane biophysical properties and mitochondrial carrier function [1]. The compound also blocks binding of eosin-5-maleimide to ANT, providing an additional experimental readout for target engagement studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agaric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.